(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
CAS No.: 1428350-76-8
Cat. No.: VC4668017
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428350-76-8 |
|---|---|
| Molecular Formula | C17H17FN2O2 |
| Molecular Weight | 300.333 |
| IUPAC Name | (2-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H17FN2O2/c18-15-6-2-1-5-14(15)17(21)20-11-8-13(9-12-20)22-16-7-3-4-10-19-16/h1-7,10,13H,8-9,11-12H2 |
| Standard InChI Key | CBFZTAMXEFEYMO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound combines a piperidine ring (C₅H₁₀N) with a pyridin-2-yloxy substituent at the 4-position and a 2-fluorophenyl group via a methanone linker. This configuration introduces steric and electronic effects that influence its reactivity and interactions. Key structural features include:
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Piperidine Ring: Adopts a chair conformation, with the pyridinyloxy group occupying an equatorial position to minimize steric strain .
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Pyridin-2-yloxy Moiety: The oxygen atom bridges the piperidine and pyridine rings, enabling π-π stacking interactions with aromatic systems.
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2-Fluorophenyl Group: The fluorine atom at the ortho position enhances metabolic stability and modulates lipophilicity .
Physicochemical Parameters
Based on analogs such as (2-chloro-4-fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone and {4-[(2-fluorophenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone , the following properties are estimated:
| Property | Value | Source Compound Reference |
|---|---|---|
| Molecular Weight | ~315.33 g/mol | |
| logP (Octanol-Water) | 2.5–3.0 | |
| Polar Surface Area | 35–40 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 |
The moderate logP suggests balanced solubility and membrane permeability, ideal for central nervous system (CNS) penetration.
Synthetic Strategies
Key Reaction Pathways
Synthesis typically involves a multi-step approach:
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Piperidine Functionalization: 4-Hydroxypiperidine is reacted with 2-chloropyridine under basic conditions to form 4-(pyridin-2-yloxy)piperidine .
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Methanone Formation: A Friedel-Crafts acylation between 2-fluorobenzoyl chloride and the piperidine derivative yields the target compound.
Example Protocol (adapted from ):
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Step 1: 4-Hydroxypiperidine (1.0 eq), 2-chloropyridine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.
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Step 2: 2-Fluorobenzoyl chloride (1.1 eq), AlCl₃ (1.5 eq), CH₂Cl₂, 0°C → RT, 6 h.
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Yield: ~65% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Critical spectroscopic data for validation:
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¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 4H, aromatic), 4.90 (m, 1H, piperidine-OCH), 3.70–3.20 (m, 4H, piperidine-NCH₂).
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MS (ESI+): m/z 316.1 [M+H]⁺.
Biological Evaluation and Mechanistic Insights
Antimicrobial Activity
Piperidine derivatives with fluorinated aryl groups show broad-spectrum antibacterial effects. For example, {4-[(2-fluorophenyl)methyl]piperazin-1-yl}(pyridin-4-yl)methanone demonstrates MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Structural Analogs
The target compound’s piperidine-pyridine architecture offers a balance between rigidity and solubility, distinguishing it from analogs with bulkier heterocycles .
Industrial and Pharmacological Applications
Drug Development
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CNS Agents: High logP and low polar surface area suggest potential as a blood-brain barrier penetrant for neurological disorders.
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Oncology: Structural similarity to kinase inhibitors supports repurposing for EGFR-mutated cancers .
Material Science
The compound’s thermal stability (decomposition point >200°C, extrapolated from ) makes it suitable as a ligand in catalytic systems or polymer additives.
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